molecular formula C14H9N3O2S B12708198 4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- CAS No. 132034-04-9

4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo-

Cat. No.: B12708198
CAS No.: 132034-04-9
M. Wt: 283.31 g/mol
InChI Key: SFSJBWOYPUUIOW-UHFFFAOYSA-N
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Description

4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- is a heterocyclic compound that contains both imidazolidinedione and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazolidinedione ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.

    Introduction of the phenyl and pyridinyl groups: These groups can be introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.

    Thioxo group incorporation: The thioxo group can be introduced through sulfurization reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thioxo group, converting it to a thiol or other reduced forms.

    Substitution: Both the phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenated precursors and strong bases or nucleophiles are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific biological pathways or diseases.

Industry

Industrially, such compounds might find applications in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or other critical biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Imidazolidinedione derivatives: Compounds with similar imidazolidinedione cores but different substituents.

    Pyridinyl derivatives: Compounds with pyridinyl groups attached to different core structures.

    Thioxo compounds: Compounds containing thioxo groups attached to various heterocyclic systems.

Uniqueness

The uniqueness of 4,5-Imidazolidinedione, 1-phenyl-3-(2-pyridinyl)-2-thioxo- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

132034-04-9

Molecular Formula

C14H9N3O2S

Molecular Weight

283.31 g/mol

IUPAC Name

1-phenyl-3-pyridin-2-yl-2-sulfanylideneimidazolidine-4,5-dione

InChI

InChI=1S/C14H9N3O2S/c18-12-13(19)17(11-8-4-5-9-15-11)14(20)16(12)10-6-2-1-3-7-10/h1-9H

InChI Key

SFSJBWOYPUUIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=S)C3=CC=CC=N3

Origin of Product

United States

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